1,3-Dichloro-5-ethynyl-2-fluorobenzene
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Overview
Description
1,3-Dichloro-5-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C8H3Cl2F. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and an ethynyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-ethynyl-2-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dichloro-2-fluorobenzene.
Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Addition Reactions: Reagents like hydrogen halides or halogens can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
1,3-Dichloro-5-ethynyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-ethynyl-2-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group and halogen atoms play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar structure but lacks the ethynyl group.
1,3-Difluorobenzene: Contains two fluorine atoms instead of chlorine and ethynyl groups
Uniqueness
1,3-Dichloro-5-ethynyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethynyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H3Cl2F |
---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
1,3-dichloro-5-ethynyl-2-fluorobenzene |
InChI |
InChI=1S/C8H3Cl2F/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H |
InChI Key |
HBLJFHHHFBSYEA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)Cl)F)Cl |
Origin of Product |
United States |
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